
3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 1H-pyrrole with an appropriate precursor. One common method involves the cyclization of 3-(1H-pyrrol-1-yl) propanenitrile in the presence of a Lewis acid to form the desired compound . The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
化学反応の分析
Types of Reactions
3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrole derivatives .
科学的研究の応用
3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors
作用機序
The mechanism of action of 3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with receptors, leading to various biological effects. Molecular docking studies have shown that pyrrole derivatives can bind to active sites of enzymes, such as enoyl ACP reductase and dihydrofolate reductase, inhibiting their activity . This dual inhibition mechanism is crucial for its potential therapeutic applications.
類似化合物との比較
Similar Compounds
1H-2,3-Dihydro-1-pyrrolizinone: Known for its anti-inflammatory and analgesic activities.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Used to improve monoclonal antibody production.
1H-Indole-3-carbaldehyde derivatives: Known for their role in multicomponent reactions and biological activities.
Uniqueness
3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one is unique due to its specific structure, which combines the pyrrole ring with an indanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H11NO |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
3-pyrrol-1-yl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H11NO/c15-13-9-12(14-7-3-4-8-14)10-5-1-2-6-11(10)13/h1-8,12H,9H2 |
InChIキー |
CVKDZQOCLFSRQP-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=CC=CC=C2C1=O)N3C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


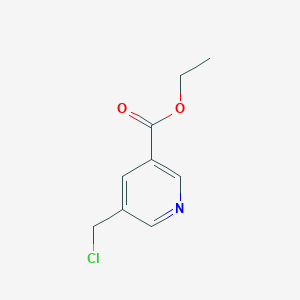
![2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11902258.png)
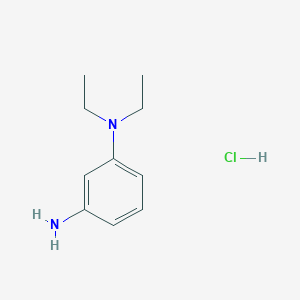
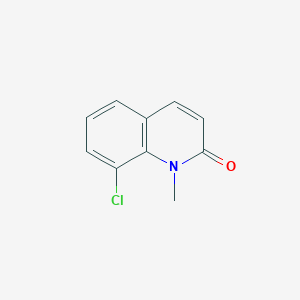
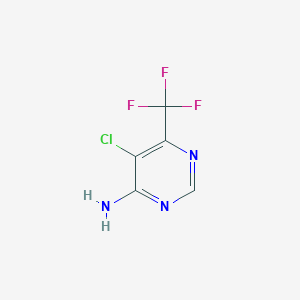

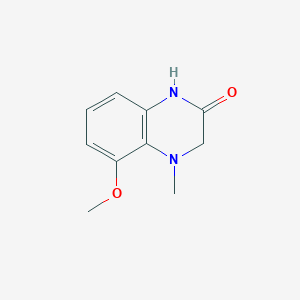
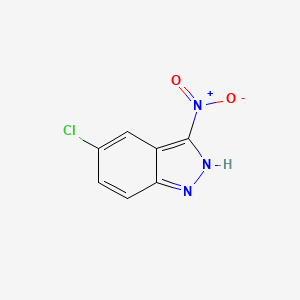
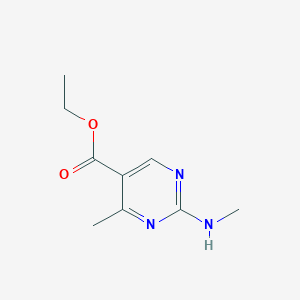
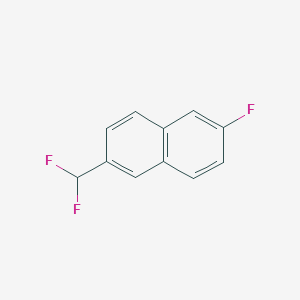
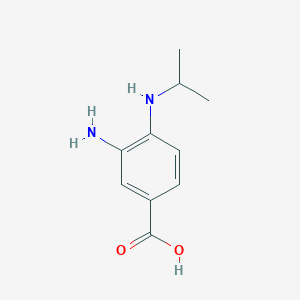
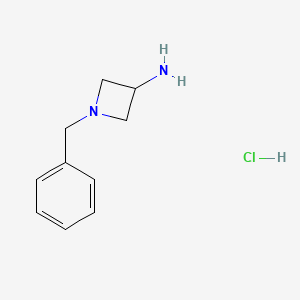
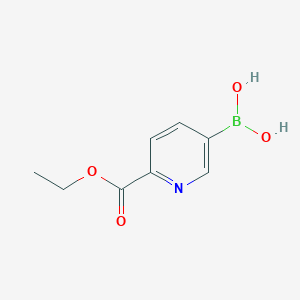
![6,12-Diazadispiro[4.1.4.2]tridecan-13-one](/img/structure/B11902341.png)
